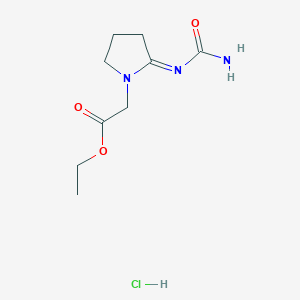
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride, also known as EACA, is a synthetic compound used in scientific research. It is a derivative of the amino acid lysine and has been studied for its potential biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride is thought to involve its ability to inhibit plasminogen activators, which are enzymes that convert plasminogen to plasmin. Plasmin is a protease that breaks down fibrin, the protein that forms blood clots. By inhibiting plasminogen activators, Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride prevents the breakdown of fibrin and promotes clot formation.
Effets Biochimiques Et Physiologiques
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit fibrinolysis, it has been shown to increase the activity of certain enzymes involved in blood clotting. It has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride in lab experiments is its ability to inhibit fibrinolysis. This makes it a useful tool for studying the mechanisms of blood clot formation and dissolution. However, Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has limitations as well. It is a synthetic compound and may not accurately reflect the behavior of natural compounds in the body. Additionally, its effects on other biochemical processes may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride in cancer patients. Additionally, research is needed to determine the long-term effects of Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride on the body, particularly with regard to its potential to promote blood clots. Finally, studies are needed to determine the potential for Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride to interact with other drugs and compounds, and to identify any potential side effects or adverse reactions.
Méthodes De Synthèse
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride can be synthesized by reacting ethyl chloroacetate with lysine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting compound is then treated with hydroxylamine hydrochloride to form Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride monohydrochloride. This synthesis method has been reported in the literature and is a reliable way to produce Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride for research purposes.
Applications De Recherche Scientifique
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has been studied for its potential use in a variety of scientific research applications. It has been shown to inhibit fibrinolysis, the process by which blood clots are dissolved. This makes Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride a potential treatment for conditions such as bleeding disorders, where the body's ability to form clots is impaired. Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Propriétés
Numéro CAS |
151602-31-2 |
|---|---|
Nom du produit |
Ethyl 2-((aminocarbonyl)imino)-1-pyrrolidineacetate monohydrochloride |
Formule moléculaire |
C9H16ClN3O3 |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
ethyl 2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetate;hydrochloride |
InChI |
InChI=1S/C9H15N3O3.ClH/c1-2-15-8(13)6-12-5-3-4-7(12)11-9(10)14;/h2-6H2,1H3,(H2,10,14);1H/b11-7+; |
Clé InChI |
MSFBGOHAOJYYPI-RVDQCCQOSA-N |
SMILES isomérique |
CCOC(=O)CN\1CCC/C1=N\C(=O)N.Cl |
SMILES |
CCOC(=O)CN1CCCC1=NC(=O)N.Cl |
SMILES canonique |
CCOC(=O)CN1CCCC1=NC(=O)N.Cl |
Synonymes |
1-Pyrrolidineacetic acid, 2-((aminocarbonyl)imino)-, ethyl ester, mono hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



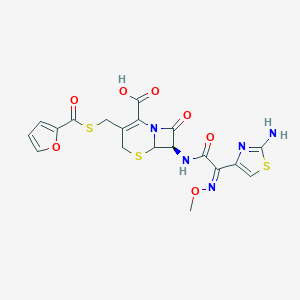
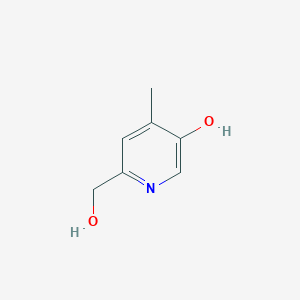

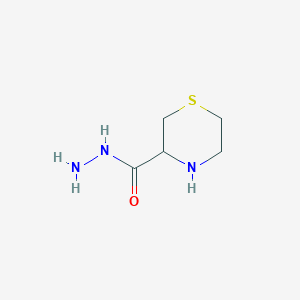
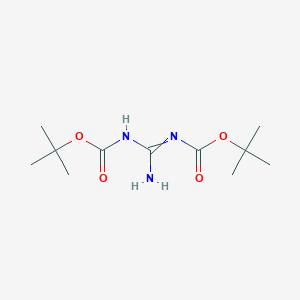
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
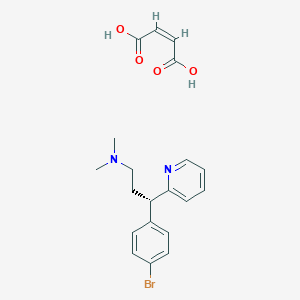

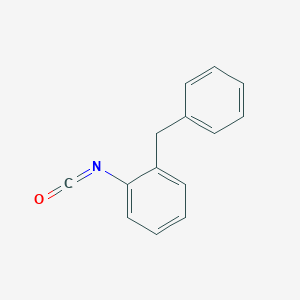
![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
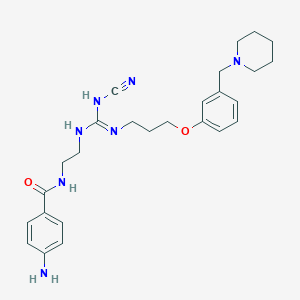
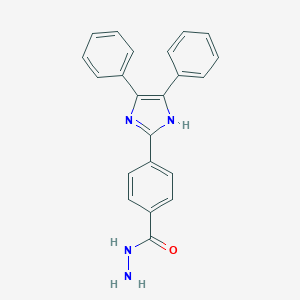
![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)